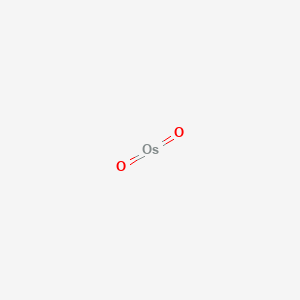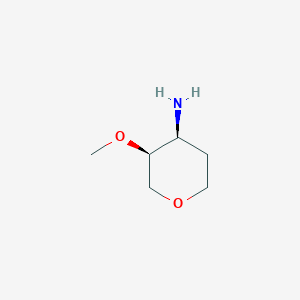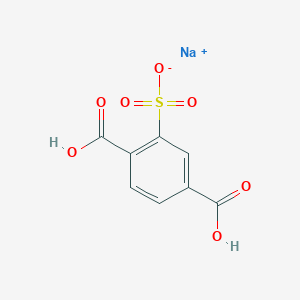
Osmium dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium Dioxide is an inorganic compound with the formula OsO2 . It exists as a brown to black crystalline powder, but single crystals are golden and exhibit metallic conductivity . The compound crystallizes in the rutile structural motif, i.e., the connectivity is very similar to that in the mineral rutile .
Synthesis Analysis
OsO2 can be obtained by the reaction of osmium with a variety of oxidizing agents, including sodium chlorate, osmium tetroxide, and nitric oxide at about 600 °C . Using chemical transport, one can obtain large crystals of OsO2, sized up to 7x5x3 mm .
Molecular Structure Analysis
The compound crystallizes in the rutile structural motif . The geometrical and dimensional characteristics associated with the CeO2/OsO4 nanoalloy were identified using SEM and TEM studies .
Chemical Reactions Analysis
OsO2 does not dissolve in water, but is attacked by dilute hydrochloric acid . It can be obtained by the reaction of osmium with a variety of oxidizing agents, including sodium chlorate, osmium tetroxide, and nitric oxide at about 600 °C .
Physical And Chemical Properties Analysis
Osmium Dioxide is a highly insoluble thermally stable Osmium source suitable for glass, optic, and ceramic applications . Osmium oxide is a volatile pale yellow solid with an acrid odor that dissolves in water to form osmic acid . Oxide compounds are not conductive to electricity .
Scientific Research Applications
Cancer Research : Osmium complexes, including those involving osmium dioxide, have potential as anticancer agents due to their diverse modes of action, such as DNA interactions and protein inhibition. They are also being explored for use in photodynamic therapy and luminescent cell imaging (Zhang & Huang, 2018). Additionally, osmium dioxide nanoparticles have been studied for their effectiveness in cancer cell destruction using synchrotron and synchrocyclotron radiations (Heidari et al., 2021).
Environmental Impact : Osmium is produced as a byproduct in copper refining, and its environmental exposure, particularly in the form of osmium tetroxide, has been a subject of study. Osmium tetroxide is toxic and volatile, but osmium dioxide is considered nontoxic and may form in the environment via reduction processes (Smith, Carson, & Ferguson, 1974).
Material Science : Osmium dioxide has been used in solar cells as a sensitizer in nanocrystalline titanium dioxide photoelectrodes. It helps extend light absorption and spectral response, showing promise for efficient dye-sensitized solar cells (Sauvé et al., 2000).
Chemical Analysis : Osmium tetroxide, which can be derived from osmium dioxide, is a significant stain for unsaturated lipids in microscopy. Its specific binding properties have been analyzed, providing insights into the interaction of osmium compounds with biological tissues (Belazi et al., 2009).
Space Research : The reaction of osmium, including osmium dioxide, with oxygen in low earth orbit environments has been studied to understand its behavior in space. This research is crucial for its application in optical thin-film coatings for space instruments (Gull et al., 1985).
Mechanism of Action
According to Crieges, the cis-hydroxylation of alkenes by osmium tetroxide proceeds via the formation of an intermediate osmium(VI}-ester complex, which could be hydrolyzed reductively to give insoluble osmium salts or oxidatively to regenerate osmium tetroxide resulting in vicinal cis-diols in good yields .
Safety and Hazards
Future Directions
The philosophy of sustainable development is prevailing worldwide, and will probably bring about a society revolution trend in the future . Catalytic chemistry will play a crucial role in sustainable economic development since at least a catalytic process is involved in almost all-important areas of the chemical industry, such as synthesis of chemicals and materials, energy production, and conversion .
properties
IUPAC Name |
dioxoosmium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Os |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHWVKGUXMUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Os]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Osmium dioxide | |
CAS RN |
12036-02-1 |
Source


|
| Record name | Osmium oxide (OsO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)
![(8S,13S,14S,17S)-17-Allyl-17-hydroxy-13-methyl-6,7,8,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7949935.png)











